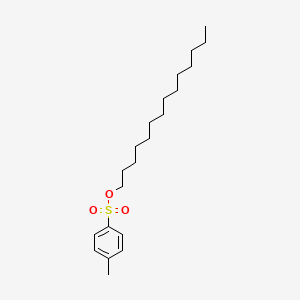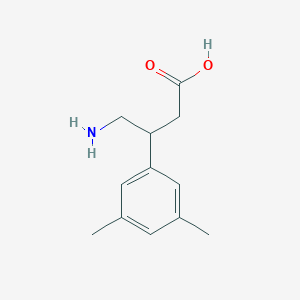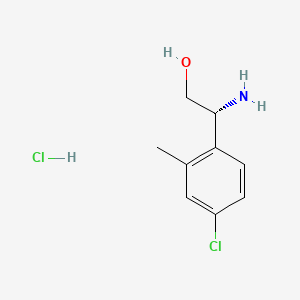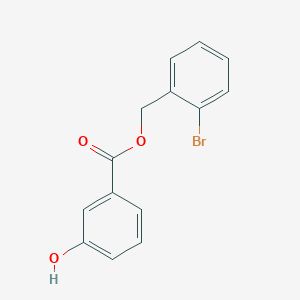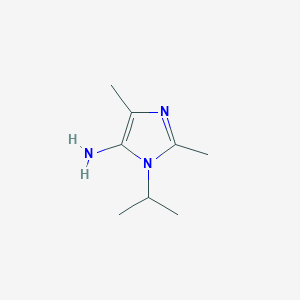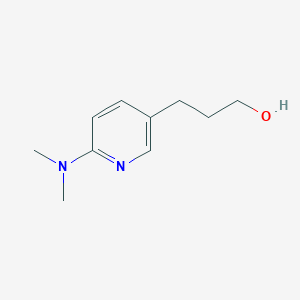
3-(1H-indol-3-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)prop-2-enal is an organic compound with the molecular formula C11H9NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features an indole ring attached to a propenal group, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-3-yl)prop-2-enal can be achieved through several methods. One common approach involves the condensation of indole-3-carboxaldehyde with acetaldehyde under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1H-indol-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction could produce 3-(1H-indol-3-yl)propan-1-ol .
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)prop-2-enal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1H-indol-3-yl)prop-2-enal involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
3-(5-methoxy-1H-indol-3-yl)prop-2-enal: This compound features a methoxy group on the indole ring, which can alter its biological activity and chemical reactivity.
Indole-3-carboxaldehyde: A simpler derivative with an aldehyde group directly attached to the indole ring, used in similar research applications.
Indole-3-acetic acid: A well-known plant hormone with a carboxylic acid group, widely studied for its role in plant growth and development.
Uniqueness: 3-(1H-indol-3-yl)prop-2-enal is unique due to its combination of an indole ring and a propenal group, providing a versatile scaffold for chemical modifications and biological interactions. This dual functionality allows for a broader range of applications compared to simpler indole derivatives .
Eigenschaften
Molekularformel |
C11H9NO |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
(E)-3-(1H-indol-3-yl)prop-2-enal |
InChI |
InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H/b4-3+ |
InChI-Schlüssel |
XRNSYINJYVOSGG-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


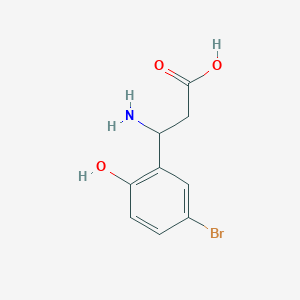
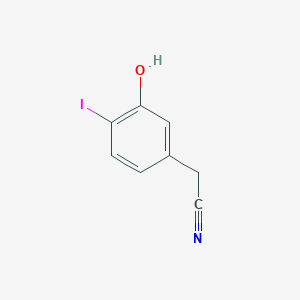
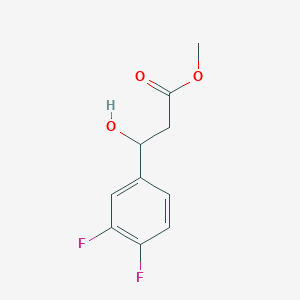
![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
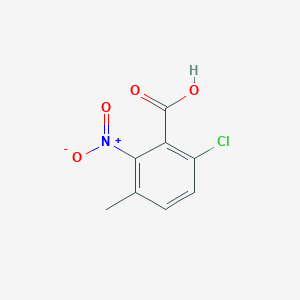
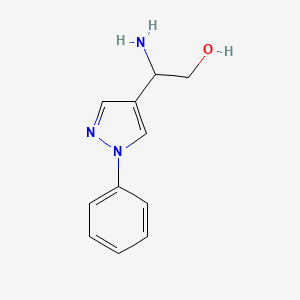
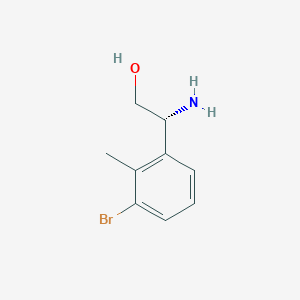
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
